6-(2-chlorobenzyl)-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-chlorobenzyl)-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-chlorobenzyl)-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one typically involves the reaction of 2-chlorobenzylamine with 4-methoxyphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The final product is subjected to rigorous quality control measures, including spectroscopic analysis and chromatographic techniques, to ensure its purity and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
6-(2-chlorobenzyl)-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the triazine ring or other parts of the molecule.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
6-(2-chlorobenzyl)-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 6-(2-chlorobenzyl)-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The triazine ring and the attached functional groups play a crucial role in determining the compound’s binding affinity and specificity. Further studies are needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorobenzyl)-3-(4-methoxyphenyl)-1,2,4-triazine
- 4-(2-chlorobenzyl)-6-(4-methoxyphenyl)-1,2,4-triazine
- 2-(4-methoxyphenyl)-3-(2-chlorobenzyl)-1,2,4-triazine
Uniqueness
6-(2-chlorobenzyl)-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15ClN4O2 |
---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
6-[(2-chlorophenyl)methyl]-3-(4-methoxyanilino)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C17H15ClN4O2/c1-24-13-8-6-12(7-9-13)19-17-20-16(23)15(21-22-17)10-11-4-2-3-5-14(11)18/h2-9H,10H2,1H3,(H2,19,20,22,23) |
InChI Key |
ZBMFTFAJAFULFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.